Cas no 74101-72-7 (Benzenamine,2-methyl-5-[(4-phenyl-1-piperazinyl)methyl]-)
74101-72-7 structure
Product Name:Benzenamine,2-methyl-5-[(4-phenyl-1-piperazinyl)methyl]-
CAS No:74101-72-7
MF:C18H23N3
MW:281.395323991776
CID:578642
PubChem ID:3057644
Update Time:2025-04-19
Benzenamine,2-methyl-5-[(4-phenyl-1-piperazinyl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,2-methyl-5-[(4-phenyl-1-piperazinyl)methyl]-
- 2-methyl-5-[(4-phenylpiperazin-1-yl)methyl]aniline
- 74101-72-7
- 2-Methyl-5-(N-phenylpiperazinomethyl)aniline
- BRN 0815819
- AKOS000256854
- DTXSID60225050
- Piperazine, 1-((3-amino-4-methylphenyl)methyl)-4-phenyl-
- 5-23-01-00401 (Beilstein Handbook Reference)
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- Inchi: 1S/C18H23N3/c1-15-7-8-16(13-18(15)19)14-20-9-11-21(12-10-20)17-5-3-2-4-6-17/h2-8,13H,9-12,14,19H2,1H3
- InChI Key: VXQYSQFTYPEQRT-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC(C)=C(C=2)N)CCN(C2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 281.189197746g/mol
- Monoisotopic Mass: 281.189197746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 32.5Ų
Experimental Properties
- Density: 1.127
- Boiling Point: 444.8°Cat760mmHg
- Flash Point: 219.2°C
- Refractive Index: 1.625
Benzenamine,2-methyl-5-[(4-phenyl-1-piperazinyl)methyl]- Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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